molecular formula C10H10N4O5 B10782563 Inosine dialdehyde CAS No. 23590-99-0

Inosine dialdehyde

Cat. No. B10782563
CAS RN: 23590-99-0
M. Wt: 266.21 g/mol
InChI Key: RGWOFTGZWJGPHG-NKWVEPMBSA-N
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Description

  • Preparation Methods

    • IdA is the periodate oxidation product of inosine.
    • The synthetic route involves partial oxidation of inosine, resulting in the formation of IdA.
    • Industrial production methods may vary, but the key step is the controlled oxidation of inosine.
  • Chemical Reactions Analysis

    • IdA can undergo various reactions, including oxidation, reduction, and substitution .
    • Common reagents include oxidants (such as periodate), reducing agents, and nucleophiles.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: IdA serves as a valuable reagent in chemical synthesis due to its unique properties.

      Biology: Researchers study its effects on cellular processes, especially nucleic acid metabolism.

      Medicine: Although toxic, IdA’s mechanism of action makes it relevant for cancer research.

      Industry: Its applications may extend to chemical manufacturing and drug development.

  • Mechanism of Action

  • properties

    CAS RN

    23590-99-0

    Molecular Formula

    C10H10N4O5

    Molecular Weight

    266.21 g/mol

    IUPAC Name

    (2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

    InChI

    InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1

    InChI Key

    RGWOFTGZWJGPHG-NKWVEPMBSA-N

    Isomeric SMILES

    C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O

    Canonical SMILES

    C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O

    Origin of Product

    United States

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